molecular formula C10H12O5 B13988378 5-Butoxy-4-oxopyran-2-carboxylic acid

5-Butoxy-4-oxopyran-2-carboxylic acid

Cat. No.: B13988378
M. Wt: 212.20 g/mol
InChI Key: CPACMQFAYSHFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butoxy-4-oxopyran-2-carboxylic acid is an organic compound with a unique structure that includes a pyran ring, a butoxy group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-4-oxopyran-2-carboxylic acid typically involves the reaction of a suitable pyran derivative with butanol under acidic or basic conditions. The reaction conditions may vary, but common methods include:

    Esterification: Reacting a pyran-2-carboxylic acid derivative with butanol in the presence of an acid catalyst.

    Transesterification: Using a butyl ester of a pyran-2-carboxylic acid and exchanging the ester group with a butoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification or transesterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-4-oxopyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve nucleophiles like alkoxides or halides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyran derivatives.

Scientific Research Applications

5-Butoxy-4-oxopyran-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butoxy-4-oxopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Known for its role in intramolecular cycloaddition reactions.

    5-Methoxy-4-oxopyran-2-carboxylic acid: Similar structure with a methoxy group instead of a butoxy group.

    5-Ethoxy-4-oxopyran-2-carboxylic acid: Contains an ethoxy group, leading to different reactivity and properties.

Uniqueness

5-Butoxy-4-oxopyran-2-carboxylic acid is unique due to its butoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

5-butoxy-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C10H12O5/c1-2-3-4-14-9-6-15-8(10(12)13)5-7(9)11/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

CPACMQFAYSHFOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=COC(=CC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.